3-Nitro-5-(trifluoromethoxy)anisole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene with (3,5-bis(trifluoromethyl)-phenyl)methanamine . This reaction is carried out under anhydrous conditions and often requires the use of a strong base such as tert-butyllithium .
Industrial Production Methods
Industrial production of 3-Nitro-5-(trifluoromethoxy)anisole may involve large-scale nitration and trifluoromethoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-(trifluoromethoxy)anisole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized aromatic compounds .
Scientific Research Applications
3-Nitro-5-(trifluoromethoxy)anisole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trifluoromethoxy)anisole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity . The specific pathways involved depend on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Nitroanisole: Lacks the trifluoromethoxy group, resulting in different reactivity and properties.
5-(Trifluoromethoxy)anisole: Lacks the nitro group, affecting its chemical behavior and applications.
Uniqueness
3-Nitro-5-(trifluoromethoxy)anisole is unique due to the presence of both the trifluoromethoxy and nitro groups, which confer distinct chemical and physical properties. This combination enhances its reactivity, stability, and potential for diverse applications in various fields .
Properties
IUPAC Name |
1-methoxy-3-nitro-5-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c1-15-6-2-5(12(13)14)3-7(4-6)16-8(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBZHTPPPXYLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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